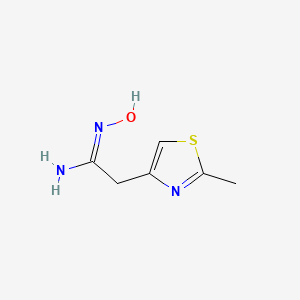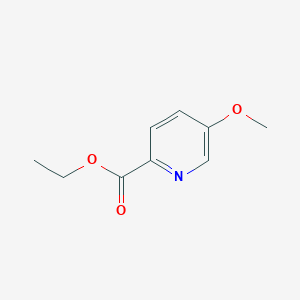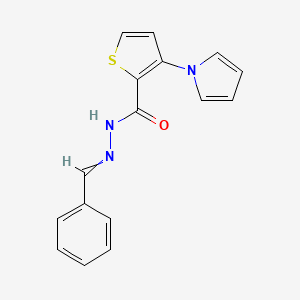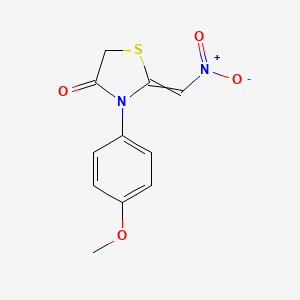![molecular formula C17H15N3O2 B11725681 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzoxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,2-benzoxazol-3-yl)acetohydrazide with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-(1,2-benzoxazol-3-yl)acetohydrazide and 4-methylbenzaldehyde.
Catalyst: Acid catalyst (e.g., hydrochloric acid or sulfuric acid).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 2-(1,3-Benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)-2-propen-1-one
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone
Uniqueness
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzoxazole ring with the hydrazide and methylidene groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15N3O2 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-18-19-17(21)10-15-14-4-2-3-5-16(14)22-20-15/h2-9,11H,10H2,1H3,(H,19,21) |
InChI-Schlüssel |
DSZDYTCWXVSOHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=NOC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)









![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)


